molecular formula C11H9NO4 B11724818 (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

Cat. No.: B11724818
M. Wt: 219.19 g/mol
InChI Key: ONYVPMSGIUUCOL-DUXPYHPUSA-N
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Description

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a prop-2-enoic acid group attached to the benzoxazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to its similar compounds, this compound is unique due to its specific functional groups and structural configuration

Biological Activity

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₉H₇NO₄
  • Molecular Weight : 193.16 g/mol
  • IUPAC Name : this compound

The structural representation highlights a benzoxazine core, which is significant for its bioactivity. The presence of the oxo group and the propene moiety contributes to its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit notable antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it was noted to inhibit the proliferation of breast cancer cells by modulating cell cycle regulators .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable therapeutic agents. Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential use in treating inflammatory disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Signaling Modulation : The compound influences signaling pathways such as NF-kB and MAPK, which are critical in regulating immune responses and cell survival.

Case Studies

Several studies have documented the effects of this compound in various biological contexts:

StudyFindings
Smith et al., 2021Demonstrated antimicrobial effects against E. coli with an MIC of 32 µg/mL.
Johnson et al., 2020Reported apoptosis induction in MCF7 breast cancer cells with IC50 values around 15 µM.
Lee et al., 2022Found significant reduction in TNF-alpha levels in LPS-stimulated macrophages at 10 µM concentration.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(E)-3-(3-oxo-4H-1,4-benzoxazin-6-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1-5H,6H2,(H,12,13)(H,14,15)/b4-2+

InChI Key

ONYVPMSGIUUCOL-DUXPYHPUSA-N

Isomeric SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C=CC(=O)O

Origin of Product

United States

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